4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11(2)23-15-6-3-12(4-7-15)18(22)19-14-5-8-16-13(9-14)10-17(21)20-16/h3-9,11H,10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOCXRMNPWMCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Oxindole Core: The oxindole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base such as potassium carbonate.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction between the oxindole derivative and an appropriate benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxindole derivatives.
Scientific Research Applications
Synthesis and Structure
The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate involves several steps to ensure efficient production with high purity. The Boc-protected amine provides stability during synthesis and allows for selective deprotection in targeted applications.
Key structural features include:
- A thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen.
- An ethyl ester group.
- A tert-butoxycarbonyl (Boc) protected amino group.
Potential Applications
While specific biological activities of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate are not extensively documented, compounds containing thiazole rings often exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the Boc-protected amine suggests potential applications in drug development, particularly in creating prodrugs or targeted therapies.
Pharmaceutical Development
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can be used as an intermediate for synthesizing a diverse range of heterocyclic analogues with promising therapeutic roles.
Related Compounds
Several compounds share structural similarities with Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Lacks Boc protection; different carboxylic position | Potentially more reactive due to unprotected amine |
| Ethyl 2-(aminophenyl)thiazole-4-carboxylate | Contains an amino group without Boc protection | Directly reactive amine can lead to diverse derivatives |
| Ethyl 2-(methylamino)thiazole-4-carboxylate | Methylamino instead of Boc-amino | May exhibit different biological activities due to methyl substitution |
Anticonvulsant Activity
Thiazole-bearing molecules have demonstrated anticonvulsant properties . For example, compound 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection . Similarly, analogue 2 (1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one) displayed the most activity, with a median anti-PTZ effective dose (ED) of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide .
Oct3/4 Induction
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain kinases and enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their distinguishing features:
Key Observations :
- Substituent Impact: The 4-isopropoxy group in the target compound increases steric bulk and hydrophobicity compared to the cyano group in or the hydroxy group in Rip-D . This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-Isopropoxy-N-(2-oxoindolin-5-yl)benzamide is a compound belonging to the class of benzamides that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant research findings. The exploration of this compound is crucial for understanding its therapeutic potential, especially in the context of drug discovery.
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as RNA-dependent RNA polymerase, which is critical in viral replication processes, particularly for Hepatitis C virus .
- Modulation of Signaling Pathways : The compound may influence signaling pathways like the p38 MAP kinase pathway, which is involved in inflammatory responses and cellular stress .
Target Interactions
The compound primarily targets:
- Kinases : Many quinoline derivatives exhibit inhibitory effects on kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
- Receptors : Potential interactions with various receptors could modulate physiological responses, contributing to anti-inflammatory and anti-cancer effects.
Case Studies and Experimental Evidence
Several studies have investigated the biological activities of compounds related to this compound. Notable findings include:
- Anticancer Activity : Research indicates that similar indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with a similar structure have been shown to induce apoptosis through caspase activation .
- Antimicrobial Properties : A study focusing on benzamide derivatives highlighted their effectiveness against a range of microbial strains, suggesting that this compound may possess similar antimicrobial properties .
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under stress conditions, indicating potential applications in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropoxy-N-(2-oxoindolin-5-yl)benzamide, and how can purity be maximized?
- Methodology : Start with coupling reactions between 4-isopropoxybenzoyl chloride and 5-amino-2-oxoindoline under anhydrous conditions. Use Schotten-Baumann conditions (e.g., NaOH/EtOAc) to promote amide bond formation. Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) and verify purity (>95%) using HPLC or LC-MS. Monitor reaction progress with TLC and confirm structural integrity via H/C NMR and FTIR (amide C=O stretch ~1650 cm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks for the isopropoxy group (δ ~1.3 ppm for CH, δ ~4.6 ppm for OCH), oxoindolin (δ ~10.5 ppm for NH), and benzamide (aromatic protons δ ~7.0–8.0 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for retention time reproducibility .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Conduct in vitro assays targeting kinases or receptors (e.g., AMPA or β-adrenergic receptors) based on structural analogs. Use cell viability assays (MTT) for cytotoxicity profiling. For in vivo studies, employ ischemia/reperfusion injury models (e.g., Langendorff heart perfusion) with infarct size quantification via TTC staining. Apply ANOVA with Bonferroni correction for statistical rigor .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance potency or selectivity?
- Methodology :
- Hybridization : Combine the benzamide core with fragments from known bioactive scaffolds (e.g., thiophene amides) to exploit synergistic interactions. Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., AMPA receptors) .
- Analog Synthesis : Introduce substituents (e.g., halogens, trifluoromethyl) at the benzamide or indolinone moieties. Compare IC values across analogs using dose-response curves .
Q. How to resolve contradictions in biological data (e.g., varying IC values across studies)?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., propranolol for β-adrenergic assays).
- Batch Analysis : Check compound purity (e.g., elemental analysis, C/H/N/O ratios) and solvent effects (DMSO vs. aqueous solubility).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and assess experimental variables (cell lines, incubation times) .
Q. What computational strategies predict target interactions and metabolic stability?
- Methodology :
- Docking/MD Simulations : Model binding to cytochrome P450 enzymes (CYP3A4) or target receptors using Schrödinger Suite.
- QSAR : Train models with descriptors (logP, polar surface area) to predict ADMET properties. Validate with leave-one-out cross-validation .
Q. How to analyze polymorphism and its impact on bioavailability?
- Methodology :
- Crystallography : Grow single crystals via slow evaporation (MeOH/CHCl) and solve structures using SHELXL. Compare lattice parameters (e.g., orthorhombic vs. monoclinic forms) .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to identify stable polymorphs .
Q. What are best practices for crystallographic refinement of this compound?
- Methodology : Use SHELXTL for structure solution (direct methods) and refinement (full-matrix least squares). Validate with R (<5%) and goodness-of-fit (~1.0). Address disorder in the isopropoxy group using PART instructions .
Methodological Notes
- Data Reproducibility : Always report solvent, temperature, and catalyst details (e.g., TBAI for coupling reactions) .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
